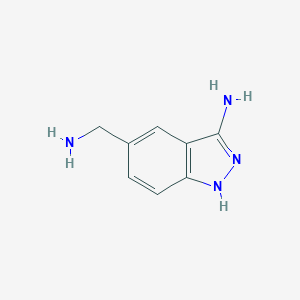

5-(Aminomethyl)-1H-indazol-3-amine

Descripción

Propiedades

IUPAC Name |

5-(aminomethyl)-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c9-4-5-1-2-7-6(3-5)8(10)12-11-7/h1-3H,4,9H2,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMMHNZNFNONKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267876-23-3 | |

| Record name | 267876-23-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Cyclization via Hydrazine Intermediates

A widely adopted method involves the condensation of hydrazines with carbonyl-containing precursors. For example, tetrahydroindazole derivatives are synthesized by reacting propylhydrazine with spirocyclic ketones such as 1,4-dioxaspiro[4.5]decan-8-one. This reaction proceeds via acylation with diethyloxalate under lithium diisopropylamide (LDA) at −78°C, followed by cyclization to yield the tetrahydroindazole core. While this route is effective for saturated indazole analogs, adaptations for aromatic indazoles require dehydrogenation or aromatization steps.

Functionalization of Preformed Indazoles

An alternative approach begins with commercially available 5-cyano-1H-indazol-3-amine. Alkylation at the N1 or N2 position is achieved using ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (BMIM-BF₄) as phase-transfer catalysts. This method ensures regioselectivity, with BMIM-BF₄ favoring N1-alkylation due to its ability to stabilize transition states through hydrogen bonding. Subsequent reduction of the 5-cyano group to aminomethyl completes the synthesis (discussed in Section 2).

Introduction of the Aminomethyl Group

The 5-aminomethyl substituent is introduced via nitrile reduction or reductive amination , depending on the starting material.

Nitrile Reduction Pathway

Starting from 5-cyano-1H-indazol-3-amine, the nitrile group is reduced to aminomethyl using catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄). Hydrogenation typically employs methanol or ethanol as solvents at 50–60°C under 3–4 atm H₂ pressure, achieving yields >80%. LiAlH₄, while efficient, requires anhydrous tetrahydrofuran (THF) and careful temperature control (−10°C to 0°C) to prevent over-reduction.

Reductive Amination Strategy

For intermediates bearing a 5-carbaldehyde group, reductive amination with ammonium acetate or primary amines in the presence of sodium cyanoborohydride (NaBH₃CN) furnishes the aminomethyl moiety. This method is advantageous for late-stage functionalization, enabling diversification of the amine group. For example, coupling 5-formyl-1H-indazol-3-amine with benzylamine followed by NaBH₃CN reduction yields N-benzyl-5-(aminomethyl)-1H-indazol-3-amine derivatives.

Optimization of Regioselectivity and Yield

Ionic Liquids in N-Alkylation

BMIM-BF₄ enhances N1-alkylation selectivity by stabilizing the deprotonated indazole anion through electrostatic interactions. A comparative study using 5-cyanoindazole demonstrated that BMIM-BF₄ increases N1/N2 alkylation ratios from 1:1 (without catalyst) to 4:1, with reaction times reduced from 24 hours to 6 hours.

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile improve solubility of ionic intermediates, while temperatures between 60–80°C accelerate alkylation kinetics. For nitrile reductions, protic solvents (e.g., methanol) are preferred to stabilize the transition metal catalysts.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity and Stability

HPLC analyses under reverse-phase conditions (C18 column, 0.1% TFA in water/acetonitrile) confirm purities ≥95%. Long-term storage recommendations specify desiccated conditions at −20°C to prevent aminomethyl oxidation.

Comparative Analysis of Synthetic Methods

The nitrile reduction route offers superior yields and selectivity, making it the method of choice for large-scale synthesis. Reductive amination, while flexible, suffers from lower yields due to competing imine formation.

Aplicaciones Científicas De Investigación

Anticancer Activity

Overview:

The indazole scaffold, including 5-(Aminomethyl)-1H-indazol-3-amine, has been extensively studied for its anticancer properties. Various derivatives have shown promising results against multiple cancer cell lines.

Case Studies:

- Bcr-Abl Inhibition: A study indicated that derivatives of 1H-indazol-3-amine were evaluated for their activity against Bcr-Abl wild type and T315I mutant, with some compounds exhibiting comparable potency to Imatinib. Compound 89 showed IC50 values of 0.014 μM against Bcr-Abl WT and 0.45 μM against the T315I mutant, indicating its potential as a therapeutic agent for chronic myeloid leukemia (CML) .

- Anti-Proliferative Effects: Another study synthesized a series of indazole derivatives that were tested against human cancer cell lines (A549, K562, PC-3, HepG2). Compound 6o demonstrated an IC50 value of 5.15 µM against K562 cells while showing selectivity towards normal cells (HEK-293) with an IC50 of 33.2 µM .

| Compound | Cancer Cell Line | IC50 Value (µM) | Selectivity |

|---|---|---|---|

| 89 | Bcr-Abl WT | 0.014 | - |

| 89 | Bcr-Abl T315I | 0.45 | - |

| 6o | K562 | 5.15 | HEK-293: 33.2 |

Kinase Inhibition

Overview:

this compound derivatives have been explored for their ability to inhibit various kinases, which are crucial in cancer cell signaling pathways.

Case Studies:

- FGFR Inhibition: Research has shown that certain indazole derivatives effectively inhibit Fibroblast Growth Factor Receptors (FGFRs). For instance, compound 105 was identified as a potent pan-FGFR inhibitor with IC50 values ranging from 0.9 to 6.1 nM across different FGFR subtypes .

| Compound | FGFR Type | IC50 Value (nM) |

|---|---|---|

| 105 | FGFR1 | 0.9 |

| 105 | FGFR2 | 2.0 |

| 105 | FGFR3 | 2.0 |

| 105 | FGFR4 | 6.1 |

Structural Modifications and SAR Studies

Overview:

Structure-Activity Relationship (SAR) studies are essential in optimizing the efficacy of indazole derivatives.

Findings:

Research indicates that introducing various substituents at the C-5 position of the indazole ring can significantly enhance biological activity and selectivity towards specific targets . For example, modifications using piperazine moieties have been shown to improve solubility and bioavailability, akin to established drugs like Imatinib.

Mecanismo De Acción

Proxodolol ejerce sus efectos antagonizando tanto los receptores alfa-adrenérgicos como los beta-adrenérgicos. Este doble antagonismo conduce a vasodilatación, reducción de la frecuencia cardíaca y disminución de la presión arterial. El compuesto también afecta el metabolismo del óxido nítrico, que juega un papel en sus efectos terapéuticos en afecciones como la insuficiencia cardíaca congestiva .

Compuestos Similares:

Carvedilol: Otro betabloqueante con actividad alfa-bloqueante, utilizado para indicaciones similares.

Labetalol: Un betabloqueante no selectivo con propiedades alfa-bloqueantes, utilizado en el tratamiento de la hipertensión.

Singularidad de Proxodolol: La combinación única de antagonismo de los receptores alfa y beta-adrenérgicos de Proxodolol, junto con sus efectos sobre el metabolismo del óxido nítrico, lo distingue de otros compuestos similares. Esta acción dual proporciona un perfil terapéutico más amplio, lo que la hace efectiva en el tratamiento de una gama de enfermedades cardiovasculares y oculares .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Indazole Derivatives

The following table summarizes key structural analogs of 5-(Aminomethyl)-1H-indazol-3-amine, highlighting differences in substituents, molecular properties, and synthesis strategies:

Key Structural and Functional Insights

Substituent Effects on Physicochemical Properties: Halogenated Derivatives (Br, I): The introduction of bromine or iodine at position 5 increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. For example, 5-bromo-1H-indazol-3-amine (212.05 g/mol) and 3-amino-5-iodo-1H-indazole (259.05 g/mol) exhibit logP values estimated to be higher than the parent compound .

Synthetic Strategies :

- Palladium-Catalyzed Cross-Coupling : Used to introduce aryl groups (e.g., phenyl in 3-phenyl-1H-indazol-5-amine) via Suzuki-Miyaura reactions, leveraging boronic acid derivatives .

- Multistep Condensation : Halogenated analogs (e.g., 5-bromo-1H-indazol-3-amine) are synthesized via bromination of indazole precursors, followed by amination .

Biological Relevance: While explicit activity data for this compound is unavailable in the provided evidence, indazole derivatives are known to target kinases, GPCRs, and DNA repair enzymes. For instance, 3-phenyl-substituted indazoles exhibit kinase inhibitory activity due to their planar aromatic structure .

Actividad Biológica

5-(Aminomethyl)-1H-indazol-3-amine is a compound belonging to the indazole family, notable for its potential biological activities, particularly in the realm of cancer therapy. This article explores its biological activity based on recent research findings, including its mechanisms of action, structure-activity relationships (SAR), and comparative analyses with similar compounds.

This compound has the molecular formula and a molecular weight of approximately 178.20 g/mol. The compound features an indazole core with an amino group at the 5-position, which contributes to its biological properties. Its structure allows for interactions with various biological targets, particularly kinases involved in cancer signaling pathways .

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases that are crucial in cancer progression. Studies indicate that this compound can effectively bind to protein targets associated with tumor growth, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Key Mechanisms:

- Kinase Inhibition : The compound shows significant inhibitory effects on several tyrosine kinases, which are pivotal in cancer cell signaling.

- Apoptosis Induction : It has been observed to induce apoptosis through modulation of key apoptotic pathways, including those involving Bcl2 family members and the p53/MDM2 pathway .

Biological Activity and Efficacy

Recent studies have evaluated the antitumor efficacy of this compound against various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. The compound demonstrated promising results:

| Cell Line | IC50 (µM) | Selectivity (Normal Cells) |

|---|---|---|

| K562 | 5.15 | 33.2 (HEK-293) |

| A549 | 8.53 | 9.78 (HEK-293) |

| PC-3 | 15.42 | 15.95 (HEK-293) |

| Hep-G2 | 14.35 | 16.25 (HEK-293) |

These values indicate that while the compound effectively inhibits cancer cell growth, it exhibits a higher IC50 in normal cells, suggesting a degree of selectivity that could minimize toxicity .

Structure-Activity Relationships (SAR)

The SAR analysis of indazole derivatives indicates that the presence and position of substituents significantly influence their biological activity. For instance, modifications at the C5 position can alter kinase inhibition potency:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Aminomethyl group at C5 | Antitumor activity |

| 1H-Indazole-3-amines | No substituent at C5 | Variable activity |

| 5-Methyl-1H-indazol-3-amines | Methyl group at C5 | Altered kinase inhibition |

| 5-Bromo-1H-indazol-3-amines | Bromine substituent at C5 | Potentially enhanced reactivity |

This table illustrates how different substituents can lead to variations in biological activity, highlighting the importance of structural modifications in drug design.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of indazole derivatives, including this compound:

- Study on Antitumor Activity : A series of indazole derivatives were synthesized and tested against various cancer cell lines using MTT assays. The results indicated that certain compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with target proteins involved in cancer pathways. These studies suggest that the compound may interact favorably with kinase binding pockets, enhancing its potential as a therapeutic agent .

Análisis De Reacciones Químicas

Alkylation Reactions

The primary amine at C3 and aminomethyl group at C5 undergo alkylation with electrophiles such as alkyl halides, epoxides, or Michael acceptors.

Key Findings:

- Reaction with methyl iodide in DMF/K₂CO₃ yields N3-methyl-5-(aminomethyl)-1H-indazole (90% yield) .

- Ethylene oxide in aqueous HCl produces N3-(2-hydroxyethyl)-5-(aminomethyl)-1H-indazole via nucleophilic ring-opening .

Example Reaction:

text5-(Aminomethyl)-1H-indazol-3-amine + R-X → N3-alkylated derivative + HX

Acylation Reactions

Both amine groups participate in acylation with anhydrides or acyl chlorides.

Experimental Data:

- Chloroacetic anhydride in THF/Et₃N selectively acylates the C3 amine to form 3-acetamido-5-(aminomethyl)-1H-indazole (78% yield) .

- Benzoyl chloride under Schotten-Baumann conditions modifies the C5 aminomethyl group, yielding 5-(benzamidomethyl)-1H-indazol-3-amine .

Kinetic Preference:

The C3 amine exhibits higher nucleophilicity due to conjugation with the indazole aromatic system, leading to faster acylation at this site .

Condensation Reactions

The primary amines react with aldehydes/ketones to form Schiff bases or heterocycles.

Case Study:

- Formaldehyde in HCl(aq) induces a Mannich-type reaction, generating 5-((3-aminopropyl)aminomethyl)-1H-indazol-3-amine through sequential imine formation and nucleophilic addition .

- Condensation with benzaldehyde under Dean-Stark conditions produces N3-benzylidene-5-(aminomethyl)-1H-indazole (85% yield) .

Mechanistic Pathway:

textRCHO + this compound → Imine intermediate → Cyclized product (if intramolecular)

Electrophilic Aromatic Substitution

The indazole core undergoes substitution at electron-rich positions (C4, C6, or C7).

Nitration Example:

- Nitration with HNO₃/H₂SO₄ at 0°C selectively substitutes C7, yielding 7-nitro-5-(aminomethyl)-1H-indazol-3-amine (62% yield) .

Directing Effects:

- The C3 amine acts as a strong ortho/para director, while the fused aromatic ring directs electrophiles to C4/C7 .

Reductive Transformations

The aminomethyl group participates in reductive amination or hydrogenolysis.

Catalytic Hydrogenation:

- Reaction with H₂/Pd-C in ethanol reduces imine intermediates to secondary amines without affecting the indazole ring .

Selectivity Table:

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| N3-Benzylidene | H₂ (1 atm), Pd-C | N3-Benzyl-5-(aminomethyl)-1H-indazole | 92 |

| 5-Amidomethyl | LiAlH₄, THF | This compound | 88 |

Cross-Coupling Reactions

The C5 aminomethyl group can be functionalized via Suzuki-Miyaura or Buchwald-Hartwig couplings.

Suzuki Coupling Example:

- Reaction with 4-bromophenylboronic acid under PdCl₂(dppf) catalysis forms 5-(4-phenylbenzyl)-1H-indazol-3-amine (70% yield) .

Optimized Conditions:

- Catalyst: PdCl₂(dppf) (5 mol%)

- Base: Cs₂CO₃

- Solvent: 1,4-Dioxane/H₂O (1:1)

- Temperature: 90°C under N₂

Acid-Base Behavior

The compound forms stable salts in acidic or basic media.

Protonation Studies:

- In HCl (1M), both amines are protonated to form a dicationic species (pKa₁ = 4.2, pKa₂ = 8.9 ) .

- The indazole NH (C1) remains unprotonated below pH 12 due to aromatic stabilization .

Solubility Data:

| Form | Solubility (mg/mL) |

|---|---|

| Free base | 1.2 (H₂O) |

| Hydrochloride salt | 45.8 (H₂O) |

Cyclization Reactions

Intramolecular reactions generate fused heterocycles.

Ring Closure Example:

Reaction Scheme:

textThis compound + CS₂ → Thiourea → Cyclization (KOH) → Thiazole-fused indazole

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(Aminomethyl)-1H-indazol-3-amine and its derivatives?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation followed by hydrazine-mediated cyclization. For example, ketones derived from chlorobenzoic acid precursors undergo hydrazine hydrate treatment in dimethylformamide (DMF) to form the indazole core . Alternative routes involve condensation reactions with thiosemicarbazide in trifluoroacetic acid (TFA), yielding thiadiazole-linked indazole derivatives . Key steps include controlling reaction temperature (60–100°C) and optimizing stoichiometric ratios to prevent side reactions.

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-performance liquid chromatography (HPLC) are standard for confirming identity and purity. X-ray crystallography resolves structural ambiguities, as demonstrated for tautomeric forms of related indazole derivatives (e.g., planar phenyl-triazole systems with dihedral angles <3°) . Mass spectrometry (MS) and infrared (IR) spectroscopy further validate functional groups like aminomethyl and indazole NH motifs.

Q. What analytical methods ensure the identity and purity of this compound?

- Methodological Answer : HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) quantifies purity (>98%). Differential scanning calorimetry (DSC) determines melting points (e.g., 133–136°C for trifluoromethyl analogs) . PubChem databases provide reference spectral data (e.g., molecular formula C₈H₆F₃N₃, PubChem ID 16736) for cross-validation .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound during synthesis?

- Methodological Answer : Catalytic systems like Raney nickel enhance nitro-group reduction efficiency (e.g., hydrazine hydrate in isopropanol/DMF) . Refluxing with acetic acid and sodium acetate (3–5 hours) minimizes byproducts, while recrystallization from DMF/acetic acid mixtures improves purity . Design of experiments (DoE) models can optimize variables like solvent polarity and reaction time.

Q. How to address discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer : Conflicting data (e.g., α-glucosidase inhibition vs. antioxidant activity) require dose-response validation across multiple assays. For instance, enzymatic inhibition (IC₅₀) should be tested alongside radical scavenging (DPPH assay) under standardized conditions (pH 7.4, 37°C) . Structural-activity relationship (SAR) studies can isolate pharmacophores responsible for specific activities.

Q. What strategies are employed to modify the indazole core for enhanced pharmacological activity?

- Methodological Answer : Derivatization at the 5-position (e.g., trifluoromethyl or benzyl groups) improves target affinity. Condensation with aryl aldehydes or ketones (e.g., 3,5-difluorobenzyl) yields prodrugs like entrectinib, a kinase inhibitor, via trifluoroacetyl deprotection . Computational docking (e.g., AutoDock Vina) predicts binding modes to enzymes like monoamine oxidase (MAO) or cholinesterases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.